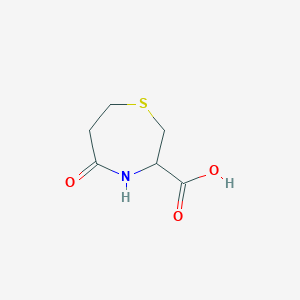

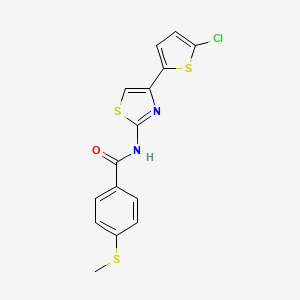

5-氧代-1,4-噻氮杂环-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

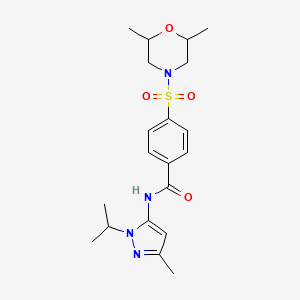

The compound 5-Oxo-1,4-thiazepane-3-carboxylic acid is not directly mentioned in the provided papers. However, the papers discuss related structures that can provide insight into the chemical behavior and potential applications of similar compounds. The first paper explores oxetan-3-ol and thietan-3-ol as bioisosteres for the carboxylic acid functional group, which suggests that the thiazepane derivative could also serve as a bioisostere due to its structural similarities . The second paper discusses the synthesis and biological evaluation of thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, which, like 5-Oxo-1,4-thiazepane-3-carboxylic acid, contain a carboxylic acid moiety and a heterocyclic ring .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that include alkylation, cyclization, hydrolysis, and amidation . While the exact synthesis of 5-Oxo-1,4-thiazepane-3-carboxylic acid is not detailed, it can be inferred that similar synthetic strategies could be employed. The use of microwave irradiation for intramolecular cyclization is a notable technique that could potentially be applied to the synthesis of the thiazepane derivative .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H-NMR, 13C-NMR, and HRMS spectra . Additionally, single-crystal X-ray diffraction analysis has been used to confirm the regioselectivity of cyclization in the synthesis of a related compound . These analytical methods would likely be useful in the structural analysis of 5-Oxo-1,4-thiazepane-3-carboxylic acid to confirm its identity and purity.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 5-Oxo-1,4-thiazepane-3-carboxylic acid. However, the bioisosteric potential of oxetan-3-ol and thietan-3-ol derivatives suggests that the thiazepane derivative may also undergo similar reactions as the carboxylic acid functional group . This could include the formation of amides, esters, and other derivatives through reactions with amines, alcohols, and other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been evaluated, indicating that these structures can serve as isosteric replacements for the carboxylic acid moiety . The bioisosteric properties suggest that 5-Oxo-1,4-thiazepane-3-carboxylic acid may also exhibit similar physicochemical properties, which could be beneficial in drug design and development. The biological evaluation of the thiazolo[3,2-b]-1,2,4-triazine derivatives revealed that certain compounds exhibit broad-spectrum antibacterial activity and antitubercular activity , suggesting that the thiazepane derivative might also possess these activities.

科学研究应用

合成和生物学评估

5-氧代-1,4-噻氮杂环-3-羧酸衍生物的研究已经导致了各种具有潜在抗精神病和抗惊厥活性的化合物的开发。例如,一些取代的苯并恶杂环和苯并噻氮杂环衍生物在这个领域显示了有希望的结果 (Kaur 等人,2012).

新颖的合成方法

该化学品一直是创新合成技术的研究对象。一项研究提出了一种方便的方法来合成新型杂芳稠合的 3-氧代-1,4-噻氮杂环-5-甲酰胺和 5-氧代-1,4-噻氮杂环-3-甲酰胺,展示了这些化合物的多功能性 (Ilyn 等人,2006).

血管紧张素 II 受体拮抗剂的开发

在制药行业中,5-氧代-1,4-噻氮杂环-3-羧酸的衍生物因其作为血管紧张素 II 受体拮抗剂的潜力而被探索。这包括研究各种环,例如 5-氧代-1,2,4-恶二唑和噻二唑环 (Kohara 等人,1996).

在荧光量子产率中的作用

研究表明,某些衍生物,如 5-氧代-3,5-二氢-2H-噻唑并 [3,2-a] 吡啶-3,7-二羧酸,对碳点的荧光起源有显着贡献,扩大了它们在各个领域的应用 (Shi 等人,2016).

在拟肽折叠体中的探索

该化合物已用于开发拟肽折叠体,展示了其在为各种应用创建新型结构多样的分子的效用 (Tomasini 等人,2003).

BET 溴结构域配体的开发

源自 5-氧代-1,4-噻氮杂环-3-羧酸的 1,4-噻氮杂环和 1,4-噻氮杂环酮已被确定为新的 BET 溴结构域配体,极大地促进了片段筛选库的开发 (Pandey 等人,2020).

属性

IUPAC Name |

5-oxo-1,4-thiazepane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c8-5-1-2-11-3-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICTZUFURQRLDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-1,4-thiazepane-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2514284.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2514285.png)

![1-(6-phenylpyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2514286.png)

![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)

![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)